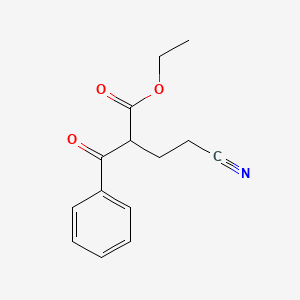

Ethyl 2-benzoyl-4-cyanobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10092. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-benzoyl-4-cyanobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-18-14(17)12(9-6-10-15)13(16)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHMUKSUHCFTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC#N)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278791 | |

| Record name | ethyl 2-benzoyl-4-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-48-5 | |

| Record name | 5415-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-benzoyl-4-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Significance and Contextualization of Ethyl 2 Benzoyl 4 Cyanobutanoate

Historical Development of Synthetic Utility and Compound Class Relevance

The academic and industrial importance of molecules like ethyl 2-benzoyl-4-cyanobutanoate is built upon the foundational chemistry of β-dicarbonyl compounds, particularly β-keto esters and malonic esters. nih.gov Since the 19th century, these compound classes have been central to the art of organic synthesis, prized for the ease with which they can be alkylated and subsequently transformed. nih.govyoutube.com The classical use involves the alkylation at the α-carbon, followed by hydrolysis and decarboxylation to produce ketones or carboxylic acids. nih.govyoutube.com

The introduction of a cyano group at the γ-position adds another layer of synthetic potential, creating a γ-cyanoketone. The chemistry of such bifunctional compounds allows for a range of selective transformations. The development of transition-metal-catalyzed reactions, particularly with palladium, has further expanded the utility of β-keto esters, enabling reactions like allylation, aldol (B89426) condensations, and Michael additions under neutral conditions. nih.gov This evolution in synthetic methodology has solidified the relevance of this compound class, allowing for the construction of complex molecular frameworks from relatively simple and accessible starting materials.

Strategic Importance as a Versatile Building Block in Organic Chemistry

This compound serves as a quintessential example of a versatile building block, a molecule containing multiple reactive sites that can be used to construct more complex structures. researchgate.net Its utility stems from the orthogonal reactivity of its functional groups, which can be addressed in a stepwise manner to build molecular complexity.

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including those with potential applications as pharmaceuticals and agrochemicals. The presence of the keto, ester, and nitrile functionalities in a specific arrangement makes it a powerful precursor for creating heterocyclic systems. For instance, δ-ketonitriles are known intermediates in the synthesis of piperidines, a common scaffold in many physiologically active alkaloids and synthetic drugs. dtic.mil The general strategy involves the reductive cyclization of δ-ketonitriles or related structures. dtic.mil The multifunctionality of this compound allows it to participate in diverse reaction types, such as Michael additions and condensation reactions, to generate more elaborate molecular architectures.

| Synthetic Application | Description | Relevant Precursor Type |

| Heterocycle Synthesis | Serves as a precursor for nitrogen-containing rings like piperidines. | δ-Ketonitriles dtic.mil |

| Complex Molecule Assembly | Used as an intermediate for pharmaceuticals and agrochemicals through various transformations. | Multifunctional intermediates |

| Condensation Reactions | The active methylene (B1212753) group can participate in condensations to form new carbon-carbon bonds. | β-Keto esters nih.gov |

| Michael Additions | The nucleophilic α-carbon can add to α,β-unsaturated systems. | β-Keto esters nih.gov |

Structural Features and Inherent Reactivity for Complex Molecule Assembly

The synthetic versatility of this compound is a direct consequence of its distinct structural features. Each functional group imparts specific reactivity, enabling chemists to use the molecule as a linchpin in multi-step syntheses.

The core of its reactivity lies in the β-keto ester system. The protons on the α-carbon (C2) are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups (the benzoyl ketone and the ethyl ester). This allows for easy deprotonation by a base to form a stabilized enolate, which is a potent carbon nucleophile. This enolate can then react with various electrophiles in alkylation, acylation, and condensation reactions. youtube.com

The benzoyl group not only contributes to the acidity of the α-proton but also introduces an aromatic ring that can be a site for further modification or can influence the steric course of reactions. It also plays a role in the molecule's potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

The cyano group at the C4 position is a strong electron-withdrawing group and a versatile functional handle. It enhances the reactivity of the molecule and can be transformed into other important functional groups. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This amine, in conjunction with the ketone at the β-position (relative to the amine), sets the stage for intramolecular cyclization reactions to form heterocyclic structures like piperidones, which are themselves valuable synthetic intermediates. dtic.mil

Finally, the ethyl butanoate backbone provides the flexible four-carbon chain that connects these key functional groups, positioning them for both independent and cooperative reactivity.

| Structural Feature | Description | Inherent Reactivity and Synthetic Implications |

| β-Keto Ester | A ketone at the β-position relative to an ester carbonyl. | Acidic α-proton allows for enolate formation; enables alkylation, acylation, and condensation reactions. nih.govyoutube.com |

| Benzoyl Group | An aromatic ketone (C₆H₅CO-). | Contributes to α-proton acidity; provides a site for aromatic substitution; influences steric outcomes. |

| Cyano Group (-CN) | A nitrile functional group at the γ-position to the ketone. | Strong electron-withdrawing group; can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling cyclization. dtic.mil |

| Butanoate Backbone | The underlying four-carbon ester chain. | Provides a flexible scaffold connecting the functional groups at strategic positions for complex syntheses. |

Methodologies for the Synthesis of Ethyl 2 Benzoyl 4 Cyanobutanoate

Diverse Synthetic Routes and Pathway Analysis

The synthesis of ethyl 2-benzoyl-4-cyanobutanoate can be accomplished through several distinct routes, each with its own set of advantages and challenges. These pathways primarily involve the strategic formation of carbon-carbon bonds and the introduction of the key functional groups.

Ester Condensation Reactions (e.g., Ethyl Acetoacetate (B1235776) and Benzoyl Cyanide)

One of the prominent methods for synthesizing the butanoate backbone involves ester condensation reactions. A common approach is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a carbonyl compound in the presence of a strong base. libretexts.org In a potential pathway, the enolate of ethyl acetoacetate can react with a benzoylating agent like benzoyl chloride. This introduces the benzoyl group at the alpha-position of the ester.

The mechanism of the Claisen condensation involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org The resulting tetrahedral intermediate then eliminates an alkoxide leaving group to form a β-keto ester. libretexts.org To synthesize this compound, a subsequent step would be required to introduce the cyano group at the 4-position, possibly through a Michael addition or other cyanation techniques.

Another variation involves the condensation of ethyl acetoacetate with benzaldehyde, followed by the introduction of a cyanide source. This reaction is typically carried out under mild conditions, often using ethanol (B145695) as a solvent and a base like sodium ethoxide.

Multi-step Approaches from Simpler Precursors (e.g., Ethyl Cyanoacetate (B8463686) Derivatives)

Multi-step synthetic strategies often provide greater control over the final structure and can be adapted to introduce various substituents. Ethyl cyanoacetate is a valuable and versatile starting material in organic synthesis due to its reactive methylene (B1212753) group and dual functional groups. wikipedia.orgchemprob.org It can be prepared through methods such as the Kolbe nitrile synthesis using ethyl chloroacetate (B1199739) and sodium cyanide, or the Fischer esterification of cyanoacetic acid with ethanol. wikipedia.org

A plausible multi-step synthesis of this compound starting from ethyl cyanoacetate could involve the following general steps:

Alkylation: The active methylene group of ethyl cyanoacetate can be alkylated using a suitable haloalkane. For instance, reaction with a 2-haloethyl derivative could introduce the necessary two-carbon extension.

Benzoylation: The resulting intermediate could then be benzoylated to introduce the benzoyl group at the α-position.

Cyanation: If not already present from the initial alkylating agent, the cyano group would be introduced in a separate step.

The specific reagents and reaction conditions for each step would need to be carefully selected to ensure high yields and minimize side reactions. The versatility of ethyl cyanoacetate allows for its use in the synthesis of a wide range of compounds, including various heterocyclic structures. wikipedia.orgcas.cz

Acylation and Related Methodologies (e.g., Modified Friedel-Crafts Acylation)

Acylation reactions are fundamental in organic synthesis for introducing acyl groups into a molecule. While a direct Friedel-Crafts acylation on a pre-existing butanoate chain might be challenging due to the deactivating nature of the ester and cyano groups, modified approaches could be employed.

One potential strategy involves the acylation of a precursor molecule that is later converted to the final product. For example, a precursor with an activated aromatic ring could undergo Friedel-Crafts acylation with benzoyl chloride, followed by subsequent chemical modifications to construct the cyanobutanoate side chain.

Alternatively, acylation can be achieved through other methods, such as the reaction of an organometallic reagent with a benzoyl derivative. The choice of acylation methodology would depend on the specific synthetic strategy and the nature of the starting materials.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yield and purity while minimizing reaction time and waste. beilstein-journals.orgucla.edu For the synthesis of this compound, several parameters can be fine-tuned.

Key Parameters for Optimization:

Catalyst: The choice of catalyst can significantly influence the reaction rate and selectivity. For condensation reactions, bases like sodium ethoxide are common. Studies on similar reactions have explored various catalysts, including piperidine (B6355638), acetic acid, and molecular iodine, with varying degrees of success. researchgate.net

Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the reaction mechanism. Solvents like ethanol, methanol (B129727), acetonitrile, and dimethylformamide (DMF) have been investigated in related syntheses. researchgate.net The selection of an appropriate solvent is crucial for achieving optimal results. scielo.br

Temperature: Reaction temperature plays a vital role in reaction kinetics. While some reactions proceed at room temperature, others may require heating or refluxing to achieve a reasonable rate. researchgate.net

Reactant Concentration: The stoichiometry of the reactants can impact the yield and formation of byproducts. Careful control of reactant ratios is essential.

Reaction Time: Monitoring the reaction progress over time helps determine the optimal duration to achieve maximum conversion without significant product degradation. scielo.br

Table 1: Factors Influencing Reaction Optimization

| Parameter | Influence on Synthesis | Examples of Investigated Conditions |

| Catalyst | Affects reaction rate and selectivity. | Sodium ethoxide, Piperidine, Acetic Acid, Molecular Iodine researchgate.net |

| Solvent | Impacts solubility and reaction mechanism. | Ethanol, Methanol, Acetonitrile, DMF researchgate.net |

| Temperature | Influences reaction kinetics. | Room temperature to reflux conditions researchgate.net |

| Reactant Ratio | Affects yield and byproduct formation. | Varied molar ratios of reactants |

| Reaction Time | Determines the extent of reaction completion. | Monitored over several hours scielo.br |

Recent advancements in reaction optimization leverage machine learning and high-throughput experimentation to more efficiently explore the vast parameter space and identify optimal conditions. beilstein-journals.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes.

Solvent-Free and Environmentally Benign Approaches

A key focus of green chemistry is the reduction or replacement of hazardous solvents. Traditional organic solvents are often volatile, flammable, and toxic.

Alternative Approaches:

Solvent-Free Reactions: Performing reactions in the absence of a solvent can significantly reduce waste and simplify product purification. Mechanochemical methods, such as ball milling, have been successfully employed for related syntheses, offering high yields without solvent waste.

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign alternatives is encouraged. Water is an ideal green solvent, although its use can be limited by the solubility of organic reactants. nih.gov Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another green alternative, being non-flammable and non-toxic. nih.gov Acetonitrile has also been highlighted as a "greener" option compared to solvents like dichloromethane (B109758) and benzene (B151609) in certain reactions. scielo.br

Catalyst Recyclability: The use of heterogeneous catalysts or catalysts that can be easily recovered and reused contributes to a greener process.

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Microwave and Ultrasound Assisted Synthesis

The application of non-conventional energy sources like microwave and ultrasound irradiation has revolutionized organic synthesis. These techniques offer significant advantages over traditional heating methods, including dramatically reduced reaction times, increased product yields, and often milder reaction conditions, which aligns with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can lead to a significant acceleration of chemical reactions. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the synthesis of structurally related β-keto esters and nitriles has been successfully achieved using this technology. For instance, the microwave-mediated synthesis of β-keto esters from acyl Meldrum's acid derivatives demonstrates the potential of this technique. These reactions are often completed in minutes with high yields, a stark contrast to the hours required by conventional heating.

Similarly, the conversion of aromatic aldehydes to nitriles, a key functional group in the target molecule, has been efficiently carried out under microwave irradiation. eurjchem.commdpi.com These processes are often performed under solvent-free conditions, further enhancing their green credentials. mdpi.com The data below illustrates the efficiency of microwave-assisted synthesis for related compound classes.

| Product Type | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| β-Keto Esters | Acyl Meldrum's acid, Alcohols | Microwave irradiation | Minutes | High | |

| Aromatic Nitriles | Aromatic Aldehydes, NH₂OH·HCl | TiO₂, Microwave irradiation (150 °C) | 5 minutes | Good | eurjchem.com |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective method for accelerating synthetic processes. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates.

The synthesis of β-enamino esters, compounds structurally analogous to β-keto esters, has been efficiently achieved using ultrasound. organic-chemistry.org These reactions, catalyzed by acetic acid, proceed rapidly under solvent-free conditions, offering an environmentally friendly alternative to traditional methods. organic-chemistry.org Furthermore, the ultrasound-assisted synthesis of β-cyanoepoxides from β-cyanostyrenes highlights the applicability of this technique for reactions involving the cyano group. researchgate.netfigshare.com These reactions are typically completed in short timeframes with high yields. researchgate.netfigshare.com

| Product Type | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| β-Enamino Esters | β-Keto esters, Amines | Acetic acid, Ultrasound | Minutes | High | organic-chemistry.org |

| β-Cyanoepoxides | β-Cyanostyrenes, PIDA | MeCN-H₂O, Ultrasound | Short | 69-94 | researchgate.netfigshare.com |

Catalyst-Based Methodologies and Their Environmental Impact

The development of novel catalysts is a cornerstone of modern organic synthesis, with a strong emphasis on efficiency, selectivity, and environmental sustainability. For the synthesis of compounds like this compound, various catalytic systems can be envisioned based on the synthesis of similar β-keto esters and nitriles.

Catalytic Approaches to β-Keto Ester Synthesis

The synthesis of β-keto esters often involves the acylation of enolates. The choice of catalyst can significantly influence the reaction's efficiency and environmental footprint. Traditional methods often rely on stoichiometric amounts of strong bases, leading to significant waste. Modern approaches focus on using catalytic amounts of more environmentally benign catalysts.

For example, boric acid has been employed as a mild and environmentally friendly catalyst for the transesterification of β-keto esters. rsc.org This method is effective for a range of alcohols and proceeds with high yields. rsc.org Another green approach involves the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. Sulfated zirconia has been shown to catalyze the transesterification of methyl acetoacetate, although with lower yields compared to borate/zirconia systems. rsc.org

The environmental impact of these catalytic systems is a crucial consideration. The use of non-toxic, abundant, and recyclable catalysts like boric acid represents a significant step towards greener chemical processes. rsc.org The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times is also a key strategy for reducing the environmental burden of chemical synthesis. labmanager.com

| Catalyst | Reaction Type | Substrates | Key Advantages | Environmental Considerations | Reference |

| Boric Acid | Transesterification | Ethyl acetoacetate, Various alcohols | Environmentally benign, High yields | Low toxicity, Minimal waste | rsc.org |

| Sulfated Zirconia | Transesterification | Methyl acetoacetate, Cyclohexanol | Heterogeneous, Recoverable | Lower yield compared to other systems | rsc.org |

| RhRu bimetallic oxide clusters | C-H bond activation | Arenes, Carboxylic acids | Uses O₂ as oxidant, High reactivity | Environmentally friendly oxidant (O₂), Reduces use of hazardous oxidants | labmanager.com |

The Blaise reaction offers a pathway to β-keto esters from nitriles using an organozinc intermediate, showcasing an alternative catalytic approach to constructing the core structure of the target molecule. youtube.com

The continuous development of innovative catalytic systems holds the promise of more sustainable and efficient synthetic routes to complex molecules like this compound, minimizing the environmental impact while maximizing chemical productivity.

Reactivity Profiles and Mechanistic Elucidation of Ethyl 2 Benzoyl 4 Cyanobutanoate

Acid-Catalyzed Transformations

Under acidic conditions, the reactivity of ethyl 2-benzoyl-4-cyanobutanoate is primarily centered around the protonation of its heteroatoms, leading to subsequent nucleophilic attack.

Electrophilic Additions to Nitrile and Carbonyl Moieties

The nitrile and carbonyl groups of this compound are susceptible to electrophilic addition, particularly under acid catalysis. Protonation of the nitrile nitrogen or the carbonyl oxygen significantly increases the electrophilicity of the respective carbon atoms, rendering them more susceptible to attack by weak nucleophiles like water. libretexts.orgquora.com

In the presence of aqueous acid, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. libretexts.org This process begins with the protonation of the nitrile, followed by the nucleophilic addition of water. libretexts.org Similarly, the benzoyl carbonyl group can be protonated, activating it towards nucleophilic attack. ulethbridge.calibretexts.org While additions to carbonyls are often reversible, the specific reaction conditions can influence the equilibrium. libretexts.org

| Functional Group | Acid-Catalyzed Reaction | Product |

| Nitrile | Hydrolysis | Carboxylic Acid / Amide |

| Carbonyl | Hydration | Gem-diol (often unstable) |

Ester Hydrolysis and Transesterification Pathways

The ethyl ester group in this compound can undergo hydrolysis to the corresponding carboxylic acid when heated in the presence of aqueous acid. This reaction is reversible and its mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water to form a tetrahedral intermediate. fiveable.meresearchgate.net Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid.

Transesterification, the conversion of one ester to another, can also be achieved under acid catalysis by reacting this compound with a different alcohol. fiveable.meconicet.gov.ar The reaction proceeds through a similar mechanism to hydrolysis, with the alcohol acting as the nucleophile instead of water. fiveable.me The equilibrium can be shifted by using a large excess of the new alcohol. fiveable.me

Base-Catalyzed Reactions

The presence of multiple acidic protons and electrophilic centers makes this compound highly reactive under basic conditions.

Alpha-Carbon Deprotonation and Enolate Chemistry

The α-carbon, situated between the benzoyl carbonyl and the ester carbonyl groups, is particularly acidic due to the resonance stabilization of the resulting enolate anion. chemistry.coachmasterorganicchemistry.com A strong, non-nucleophilic base can deprotonate this carbon, generating a highly stabilized enolate. chemistry.coachumn.edu This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com The pKa of hydrogens alpha to a carbonyl group is typically in the range of 16-21, and the presence of a second electron-withdrawing group, as in this β-keto ester, further increases the acidity. chemistry.coachmasterorganicchemistry.com

| Feature | Description |

| Acidic Proton | The hydrogen on the α-carbon is acidic. |

| Enolate Formation | Deprotonation with a base forms a resonance-stabilized enolate. chemistry.coach |

| Nucleophilicity | The resulting enolate is a strong nucleophile. masterorganicchemistry.com |

Michael Additions and Conjugate Additions

The enolate generated from this compound can act as a Michael donor in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com In a Michael reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orglibretexts.org This reaction is a powerful method for forming 1,5-dicarbonyl compounds. libretexts.org The mechanism involves the formation of the enolate, followed by its nucleophilic attack on the β-carbon of the acceptor, and subsequent protonation. masterorganicchemistry.comlibretexts.org

A variety of α,β-unsaturated compounds can serve as Michael acceptors, including enones, enals, and α,β-unsaturated nitriles. wikipedia.orglibretexts.org The choice of base is crucial and is often an alkoxide corresponding to the ester to prevent transesterification. libretexts.org

Intramolecular Cyclization Reactions (e.g., Dieckmann-type Pathways)

Due to the presence of both an ester and a nitrile group, this compound has the potential to undergo intramolecular cyclization reactions. A prominent example is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.orgnumberanalytics.commasterorganicchemistry.com While the starting material is not a diester, related intramolecular cyclizations involving the nitrile group are conceivable.

For instance, under basic conditions, the enolate formed at the α-carbon could potentially attack the electrophilic carbon of the nitrile group in an intramolecular fashion. This type of reaction, known as a Thorpe-Ziegler reaction, would lead to the formation of a cyclic β-keto nitrile after hydrolysis of the intermediate imine. The feasibility of such a cyclization would depend on the ring size of the resulting product, with 5- and 6-membered rings being the most favored. pw.live Studies on related systems have shown that intramolecular cyclizations of activated nitriles can be achieved under basic conditions. mdpi.comresearchgate.net

Nucleophilic Attack on Carbonyl and Nitrile Groups

The structure of this compound presents two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon of the benzoyl group and the carbon atom of the nitrile group. The reactivity of these sites is influenced by the electronic and steric environment within the molecule.

The carbonyl group, being part of a ketone, is a classic electrophile. Nucleophiles will attack the partially positive carbon atom, leading to the formation of a tetrahedral intermediate. The outcome of this reaction depends on the nature of the nucleophile and the reaction conditions. For instance, reduction with hydride reagents like sodium borohydride (B1222165) would lead to the corresponding secondary alcohol. chemguide.co.ukmasterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The general mechanism for the reduction of a ketone to a secondary alcohol is depicted in the table below.

| Step | Description |

|---|---|

| 1 | The hydride ion (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon. |

| 2 | The π-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming an alkoxide intermediate. |

| 3 | The alkoxide intermediate is subsequently protonated by a protic solvent (e.g., methanol (B129727) or water) to yield the secondary alcohol. |

Similarly, the nitrile group is also electrophilic and can be attacked by strong nucleophiles. For example, Grignard reagents can add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.org Hydrolysis of the nitrile group itself, under acidic or basic conditions, would proceed through nucleophilic attack of water or hydroxide (B78521) ions to ultimately yield a carboxylic acid. libretexts.org

Radical Reactions and Photochemical Transformations

The butanoate chain with a terminal nitrile offers a potential site for radical cyclization if an unsaturated bond were present elsewhere in the molecule. General studies on the radical cyclization of unsaturated β-keto esters and nitriles exist, often initiated by radical initiators like AIBN and mediated by reagents such as tributyltin hydride. brandeis.edunih.govacs.orgcapes.gov.bracs.org These reactions typically proceed via an intramolecular attack of a radical onto the multiple bond. However, without an unsaturated moiety in this compound itself, such reactions are not directly applicable.

Stereoselective Transformations and Asymmetric Induction

There is a significant lack of specific research on the stereoselective transformations and asymmetric induction involving this compound in the available literature. While the reduction of the ketone can create a new chiral center, leading to a racemic mixture of the corresponding alcohol, studies detailing the use of chiral catalysts or reagents to achieve asymmetric reduction for this specific compound are not found.

General methodologies for the asymmetric reduction of ketones and β-keto esters are well-established, employing chiral catalysts based on transition metals (like Ruthenium, Rhodium, Iridium) complexed with chiral ligands, or through biocatalysis using enzymes like ketoreductases. mdpi.comresearchgate.net These methods have been successfully applied to a wide range of substrates to produce enantiomerically enriched alcohols. For instance, research on the asymmetric reduction of a similar compound, ethyl 4-cyano-3-oxobutanoate, has been reported, utilizing enzymes to produce the corresponding chiral hydroxy-nitrile. researchgate.net However, direct application and results for this compound are not documented.

Similarly, while the synthesis of chiral piperidine (B6355638) derivatives from related cyano-esters has been explored, a direct synthetic route starting from this compound and involving stereoselective steps is not described in the reviewed literature. mdpi.com

Advanced Applications of Ethyl 2 Benzoyl 4 Cyanobutanoate in Organic Synthesis

Building Block for Complex Heterocyclic Molecules

The strategic arrangement of functional groups within ethyl 2-benzoyl-4-cyanobutanoate makes it an adept building block for various heterocyclic scaffolds. The presence of ketone, ester, and nitrile functionalities allows for a range of cyclization and condensation reactions.

While specific literature detailing the use of this compound in the synthesis of pyridines, pyrroles, and quinolines is not extensively documented, its structural components are analogous to substrates used in classical heterocycle syntheses. The 1,3-dicarbonyl-like relationship between the benzoyl ketone and the ethyl ester, combined with the reactive cyanoethyl chain, provides the necessary components for building these rings.

Pyridines: The synthesis of substituted pyridines can be envisaged through reactions that leverage the dicarbonyl nature of the molecule. For instance, in reactions similar to the Hantzsch pyridine (B92270) synthesis, the active methylene (B1212753) group (alpha to both the benzoyl and ester groups) can react with an aldehyde and an ammonia (B1221849) source. The pendant cyanoethyl group could then be involved in subsequent cyclization or modification steps.

Pyrroles: The construction of a pyrrole (B145914) ring often involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (the Paal-Knorr synthesis). While this compound is not a 1,4-dicarbonyl compound itself, its functional groups can be chemically manipulated to generate the necessary precursors for pyrrole ring formation. Reductive cyclization strategies involving the nitrile and ketone functionalities could also potentially lead to pyrrole or dihydropyrrole structures. osi.lv The development of new methods to construct the pyrrole ring is crucial for accessing the diverse configurations found in complex natural products and medicinal compounds. nih.gov

Quinolines: Quinoline (B57606) synthesis often involves the cyclization of aniline (B41778) derivatives with α,β-unsaturated carbonyl compounds (Skraup synthesis) or 1,3-dicarbonyls (Combes synthesis). nih.gov A plausible pathway to a quinoline derivative would involve a reaction where the active methylene of this compound condenses with an appropriate aniline-based substrate, followed by an intramolecular cyclization and dehydration to form the quinoline core.

The synthesis of oxygen and sulfur heterocycles from this compound is a theoretically plausible but less commonly documented application. The synthesis of furan (B31954) or thiophene (B33073) rings typically requires 1,4-dicarbonyl precursors. Through functional group interconversion, such as selective reduction or oxidation, the molecule could be adapted for these syntheses. For example, a Gewald-type reaction, which produces aminothiophenes from a ketone, a cyano-activated compound, and elemental sulfur, could theoretically utilize the components of this compound to build a substituted thiophene ring.

A significant application of compounds structurally related to this compound is in the synthesis of fused heterocyclic systems. A patent discloses that a similar compound, ethyl 2-cyano-4,4-diethoxybutanoate, is a key intermediate in a novel and efficient synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com This class of compounds, known as 7-deazapurines, are core structures in many kinase inhibitors used in oncology.

The synthesis proceeds by first reacting ethyl 2-cyano-4,4-diethoxybutanoate with formamidine (B1211174) acetate (B1210297) to construct the pyrimidine (B1678525) ring. google.com The resulting 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (B14459) then undergoes an acid-catalyzed intramolecular cyclization, where the acetal (B89532) is hydrolyzed to an aldehyde that condenses with the adjacent amino group to form the fused pyrrole ring. This yields 7H-pyrrolo[2,3-d]pyrimidin-4-ol. google.com This example highlights the utility of the cyanobutanoate scaffold in building complex, fused N-heterocyclic systems of significant biological importance. Reductive cyclization of related pyrrole derivatives has also been shown to produce hexahydrodipyrrolo[3,4-b:3',4'-d]pyridin-5(1Н)-one, another complex fused system. osi.lvresearchgate.net

Precursor in Natural Product Synthesis and Analog Derivatization

The versatility of this compound makes it a potential starting point for the synthesis of natural products and their analogs, a key process in drug discovery. nih.gov

While no complete total synthesis of a major natural product has been reported using this compound as the primary starting material, its potential is evident. The synthesis of complex molecules often relies on "building block" strategies, where polyfunctional molecules are used to construct different parts of the target scaffold. nih.gov Given its combination of aromatic, carbonyl, and nitrile functionalities, it could serve as a versatile fragment in the convergent synthesis of alkaloids or polyketide-derived natural products. The pseudoindoxyl class of alkaloids, for example, features complex polycyclic scaffolds that are attractive synthetic targets. researchgate.net

One of the most practical applications of a multifunctional compound like this compound is in the generation of chemical libraries for medicinal chemistry research. The reactivity of its distinct functional groups allows for systematic modification to produce a wide range of analogs.

Benzoyl Group Modification: The aromatic ring can be subjected to electrophilic aromatic substitution to introduce various substituents, altering the electronic and steric properties of the molecule.

Carbonyl Group Reactions: The ketone can be reduced to a secondary alcohol, converted to an olefin via a Wittig reaction, or used in reductive amination to introduce new amine functionalities.

Ester and Nitrile Hydrolysis/Reduction: The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form amides. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing another point for diversification.

This ability to systematically create derivatives is fundamental to structure-activity relationship (SAR) studies, where chemists synthesize and test numerous analogs of a "hit" compound to optimize its biological activity and pharmacokinetic properties. nih.gov

Intermediate in the Synthesis of Biologically Active Compounds

The structural features of this compound make it an ideal starting point for the synthesis of various heterocyclic systems that form the core of many biologically active compounds. The presence of the ketone, ester, and nitrile functionalities allows for a variety of cyclization and functional group transformation reactions.

This compound serves as a key precursor for the synthesis of various heterocyclic scaffolds that are of significant interest in medicinal chemistry. The reactivity of its functional groups allows for the construction of diverse molecular frameworks, including pyridones and pyrimidines.

One potential pathway involves the synthesis of substituted pyridone scaffolds. Drawing from established methodologies, the reaction of β-keto esters with cyanoacetamide can lead to the formation of 3-cyano-3,4-dihydropyridin-2-ones. researchgate.net In a similar fashion, this compound could potentially react with cyanoacetamide in the presence of a suitable base to yield a dihydropyridone derivative. These pyridone cores are prevalent in a number of pharmacologically active molecules. nih.gov For instance, the synthesis of peptidomimetic opioids has utilized a [4+2] cyclocondensation reaction to create N-alkyl-2-alkyl-2,3-dihydro-4-pyridone structures. researchgate.net

Another significant application lies in the synthesis of pyrimidine derivatives . The Biginelli reaction, a well-known multi-component reaction, typically involves the condensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. iau.ir While direct examples with this compound are not extensively documented, its β-keto ester moiety suggests its suitability for such transformations. The cyclocondensation of β-keto esters with amidines is a common method to produce substituted pyrimidin-4-ols. nih.gov Similarly, reactions with urea or thiourea can yield pyrimidin-2-ones or thiones. researchgate.net These pyrimidine scaffolds are central to a vast number of biologically active compounds. For example, certain pyrimidine derivatives have been investigated as bone anabolic agents. organic-chemistry.org The general synthetic scheme for pyrimidine derivatives from β-keto esters is presented in Table 1.

Table 1: General Synthesis of Pyrimidine Derivatives from β-Keto Esters

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Scaffold | Potential Application |

| β-Keto Ester | Amidines | BF3·OEt2 | 2,6-Substituted Pyrimidin-4-ols | Drug Discovery |

| β-Keto Ester | Urea/Thiourea | Acid catalyst (e.g., H3PO4) | Dihydropyrimidinones/thiones | Medicinal Chemistry |

| β-Keto Ester | Guanidine | Base (e.g., NaOH) | 2-Aminopyrimidines | Bioactive Molecules |

The presence of a prochiral ketone in this compound makes it a suitable substrate for enantioselective transformations, leading to the formation of valuable chiral intermediates. The asymmetric reduction of the ketone or subsequent stereoselective reactions of its derivatives can provide access to enantiomerically enriched compounds, which are crucial in the development of single-enantiomer drugs.

A key transformation is the asymmetric hydrogenation of the benzoyl group. While specific studies on this compound are limited, the asymmetric hydrogenation of related α- and β-keto esters is a well-established methodology. us.es Catalytic systems employing chiral phosphine (B1218219) ligands with transition metals like rhodium or ruthenium have been shown to be highly effective in the enantioselective reduction of keto esters to their corresponding chiral alcohols with high enantiomeric excess. rsc.org The resulting chiral hydroxy ester can then be utilized in the synthesis of more complex chiral molecules.

Furthermore, the nitrile group can be hydrogenated to a primary amine, which can then participate in intramolecular cyclization to form chiral lactams . The synthesis of chiral lactams from ketoesters via a tandem dynamic kinetic asymmetric reductive amination/lactamization has been reported, yielding fused tricyclic lactams with high enantioselectivity. nih.gov This approach could potentially be adapted for this compound, where the initial asymmetric reduction of the ketone, followed by reduction of the nitrile and subsequent lactamization, could lead to novel chiral piperidone or other lactam structures. The synthesis of chiral lactams is of great interest due to their presence in many biologically active compounds. nih.gov

Table 2: Potential Enantioselective Transformations of this compound

| Transformation | Reagents/Catalyst | Product Type | Potential Application |

| Asymmetric Hydrogenation of Ketone | Chiral Rhodium or Ruthenium complexes | Chiral Hydroxy Ester | Synthesis of chiral building blocks |

| Tandem Asymmetric Reductive Amination/Lactamization | Ammonium salts, Ru-catalyst | Chiral Fused Tricyclic Lactams | Synthesis of complex chiral molecules |

| Asymmetric Diels-Alder Reaction of Derivatives | Chiral auxiliaries (e.g., (S)-ethyl lactate) | Chiral Cycloadducts | Synthesis of enantiomerically pure amino acids |

Contributions to Advanced Material Science Precursors

Beyond its applications in medicinal chemistry, the versatile chemical nature of this compound also positions it as a potential precursor for the development of advanced materials, including polymers and functional materials like liquid crystals.

The functional groups within this compound offer several handles for polymerization. For instance, the ester group can be converted to other functionalities suitable for step-growth polymerization. Hydrolysis of the ester to a carboxylic acid, followed by conversion to an acid chloride or reaction with a diol or diamine, could lead to the formation of polyesters or polyamides . The benzoyl and cyano groups would then be incorporated as pendant groups along the polymer chain, imparting specific properties to the final material.

Alternatively, the nitrile group could be reduced to an amine, which could then be used as a monomer in the synthesis of polyamides or polyimides. While direct polymerization of this compound has not been extensively reported, the polymerization of related cyanoacrylates is well-documented. nih.gov For example, poly(ethyl-2-cyanoacrylate) has been synthesized and investigated for various applications, including as a biodegradable polymer for drug delivery. This suggests the potential for developing novel polymers derived from this compound with unique properties conferred by the benzoyl group.

The combination of a rigid aromatic benzoyl group and a polar cyano group in this compound suggests its potential as a building block for the synthesis of liquid crystals . Calamitic (rod-shaped) liquid crystals often consist of a rigid core, typically containing aromatic rings, and one or more polar terminal groups. The cyano group is a common polar substituent in liquid crystal design due to its large dipole moment.

While this compound itself is not a liquid crystal, it can be chemically modified to create mesogenic (liquid crystal-forming) molecules. For example, the ester group could be hydrolyzed and then coupled with other aromatic rings containing alkoxy chains to create longer, more rigid structures that are more likely to exhibit liquid crystalline phases. The synthesis of V-shaped liquid crystals containing benzoate (B1203000) moieties has been reported, demonstrating the versatility of such building blocks. The inherent anisotropy and polarity of derivatives of this compound make them interesting candidates for the design of new functional materials with potential applications in displays and other electro-optical devices.

Theoretical and Computational Investigations of Ethyl 2 Benzoyl 4 Cyanobutanoate

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals)

The electronic structure of ethyl 2-benzoyl-4-cyanobutanoate is fundamental to understanding its reactivity. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the distribution of electrons within the molecule and to determine the energies and shapes of its molecular orbitals. researchgate.net Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the orbital from which an electron is most likely to be donated in a chemical reaction, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the benzoyl group, with its electron-withdrawing carbonyl and aromatic ring, and the cyano group are expected to significantly influence the electronic landscape. The lone pairs on the oxygen atoms of the ester and benzoyl groups, as well as the pi systems of the phenyl ring and nitrile group, will likely contribute to the HOMO. The LUMO is anticipated to be localized around the electron-deficient centers, such as the carbonyl carbons and the cyano carbon.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Location of High Electron Density | Implication for Reactivity |

| HOMO | Oxygen atoms of the ester and benzoyl groups, phenyl ring | Site of potential protonation or coordination to Lewis acids |

| LUMO | Carbonyl carbons, cyano carbon | Susceptible to nucleophilic attack |

This table is illustrative and based on general principles of electronic structure theory as specific computational data for this molecule were not found in the provided search results.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.orgyoutube.com Understanding the preferred conformations is crucial as it can dictate the molecule's physical properties and its ability to interact with other molecules.

The rotation around the C2-C3 bond is of particular interest, as it determines the relative positioning of the bulky benzoyl group and the cyanoethyl substituent. Using computational methods, an energy landscape can be generated by calculating the energy of the molecule as a function of the dihedral angle of this bond. This landscape reveals the most stable (lowest energy) conformations and the energy barriers to rotation between them. youtube.com

The most stable conformations are typically staggered arrangements, where the bulky groups are as far apart as possible to minimize steric hindrance. libretexts.orgyoutube.com Eclipsed conformations, where these groups are aligned, are higher in energy. libretexts.orgyoutube.com For this compound, the "anti" conformation, where the benzoyl and cyanoethyl groups are 180° apart, is expected to be the most stable. "Gauche" conformations, with a 60° dihedral angle between these groups, would be slightly higher in energy. youtube.com

Table 2: Predicted Relative Energies of Conformers of this compound

| Conformation (around C2-C3 bond) | Dihedral Angle (Benzoyl vs. Cyanoethyl) | Predicted Relative Energy |

| Anti | 180° | Lowest |

| Gauche | 60° | Intermediate |

| Eclipsed | 0° | Highest |

This table is illustrative and based on the principles of conformational analysis. Specific energy values would require dedicated computational studies.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transient species like transition states. wikipedia.orgmasterorganicchemistry.com A key reaction involving structures similar to this compound is the Michael addition, which is a likely step in its synthesis. wikipedia.orgmasterorganicchemistry.com

The Michael addition involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.comyoutube.com In the context of this compound's synthesis, an enolate derived from a benzoylacetate derivative could act as the Michael donor, attacking an acrylonitrile (B1666552) acceptor.

Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and the final product.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the transition state. The structure of the transition state provides insights into the bond-forming and bond-breaking processes.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to confirm that the identified transition state connects the desired species.

Solvent Effects on Reactivity and Selectivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can simulate the effect of a solvent on the reactivity of a molecule like this compound. There are two main approaches to modeling solvent effects:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good qualitative understanding of how a solvent's polarity might stabilize or destabilize reactants, products, and transition states. rsc.org

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. rsc.org

For this compound, which possesses polar functional groups (carbonyl, ester, and nitrile), the choice of solvent is critical. Polar solvents are expected to stabilize the polar transition states of many of its reactions, potentially increasing reaction rates. researchgate.net Furthermore, in cases like keto-enol tautomerism, the solvent can significantly influence the position of the equilibrium. rsc.org For instance, a protic solvent could stabilize the enol form through hydrogen bonding.

Table 3: Predicted Influence of Solvent Polarity on Reactions of this compound

| Solvent Type | Predicted Effect on Polar Reactions | Rationale |

| Non-polar | Slower reaction rates | Less stabilization of polar transition states |

| Polar Aprotic | Faster reaction rates | Stabilization of polar transition states without interfering with nucleophiles |

| Polar Protic | Variable effects | Can stabilize transition states but may also solvate nucleophiles, reducing their reactivity |

This table provides a generalized prediction based on established principles of solvent effects in organic reactions.

Future Directions and Emerging Research Avenues for Ethyl 2 Benzoyl 4 Cyanobutanoate

Catalytic Applications and Ligand Design in Reactions Involving the Compound

The reactivity of ethyl 2-benzoyl-4-cyanobutanoate is ripe for exploration within the realm of catalysis. The presence of both a ketone and a nitrile group offers multiple sites for catalytic activation. Future research is anticipated to focus on the development of novel catalytic systems that can selectively target these functionalities, leading to a diverse array of valuable chemical entities.

A key area of development will be the design of sophisticated ligands for metal-catalyzed transformations. While palladium-catalyzed reactions of β-keto nitriles with organoboron reagents have been explored for the synthesis of related compounds, the application of this methodology to this compound could unlock new synthetic pathways. organic-chemistry.org Future work will likely involve the design of chiral ligands to induce enantioselectivity, a critical aspect for the synthesis of biologically active molecules. The development of N-heterocyclic carbene (NHC) ligands could also prove fruitful, as they have shown efficacy in radical coupling reactions of aldehydes with other nitriles to form β-keto nitriles. organic-chemistry.org

Organocatalysis presents another promising frontier. Proline and its derivatives, for instance, could be investigated for their potential to catalyze asymmetric transformations of the dicarbonyl moiety within the molecule. uva.es The development of chiral organocatalysts could enable the stereoselective synthesis of complex molecules derived from this compound.

Table 1: Potential Catalytic Systems for this compound

| Catalyst Type | Potential Reaction | Ligand/Catalyst Example | Anticipated Outcome |

| Metal Catalyst | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Enantioselective reduction of the ketone |

| Metal Catalyst | Cross-Coupling Reactions | Palladium with chiral phosphine (B1218219) ligands | Introduction of novel substituents |

| Organocatalyst | Asymmetric Aldol (B89426)/Michael Reactions | Proline derivatives | Formation of new C-C bonds with stereocontrol |

| Organocatalyst | Enantioselective Cyanation | Chiral Lewis bases | Asymmetric modification of the nitrile group |

Flow Chemistry and Continuous Synthesis of Derivatives

The principles of flow chemistry, which involve performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offer significant advantages in terms of safety, efficiency, and scalability. sciencedaily.comnih.gov The application of flow chemistry to the synthesis and derivatization of this compound is a largely unexplored yet highly promising research avenue.

Future research will likely focus on developing continuous flow processes for the multi-step synthesis of derivatives of this compound. This could involve the integration of reaction and purification steps, leading to a more streamlined and automated production process. For instance, a flow reactor could be designed to perform a catalyzed reaction, followed by an in-line extraction and purification module to isolate the desired product.

The use of packed-bed reactors containing immobilized catalysts or reagents is another area of interest. This would allow for the easy separation of the catalyst from the product stream, enhancing the sustainability and cost-effectiveness of the process. The development of robust and highly active immobilized catalysts will be crucial for the success of this approach.

Table 2: Comparison of Batch vs. Potential Flow Synthesis of this compound Derivatives

| Parameter | Batch Synthesis | Flow Synthesis (Projected) |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited | Readily scalable |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, improved heat and mass transfer |

| Process Control | Difficult to control precisely | Precise control over temperature, pressure, and stoichiometry |

| Productivity | Lower space-time yield | Higher space-time yield |

Exploiting Novel Reactivity Modes and Unexplored Transformations

The unique structural features of this compound suggest the potential for novel and unexplored chemical transformations. The 1,5-dicarbonyl-like arrangement of the keto and ester groups, in conjunction with the nitrile functionality, opens the door to a variety of intramolecular reactions and multicomponent cascades.

One area of future research could be the exploration of retro-Michael reactions. uva.esresearchgate.net Under specific catalytic conditions, the molecule could undergo a retro-Michael reaction to generate reactive intermediates that can then be trapped by other reagents, leading to the formation of complex molecular scaffolds. uva.esresearchgate.net The development of catalytic systems that can control the outcome of such reactions will be a key challenge.

Furthermore, the strategic placement of functional groups allows for the design of domino or cascade reactions. For example, a reaction could be initiated at one functional group, triggering a series of subsequent transformations within the same molecule to rapidly build molecular complexity. The use of multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, is another promising direction. rsc.org

Sustainable and Bio-Catalytic Approaches for Enhanced Synthesis

In an era of increasing environmental awareness, the development of sustainable and biocatalytic methods for chemical synthesis is of paramount importance. acib.at Future research on this compound will undoubtedly be influenced by these considerations.

The exploration of biocatalysis for the synthesis and transformation of this compound is a particularly exciting avenue. Enzymes, such as ketoreductases, could be employed for the stereoselective reduction of the ketone group to produce chiral alcohols, which are valuable building blocks in medicinal chemistry. georgiasouthern.edunih.gov Lipases could be used for the selective hydrolysis of the ester group. frontiersin.org The discovery and engineering of novel enzymes with tailored activities towards this compound will be a key focus. youtube.com

In addition to biocatalysis, the development of other green chemistry approaches, such as the use of solvent-free reaction conditions or the replacement of hazardous reagents with more environmentally benign alternatives, will be crucial. For instance, mechanochemistry, which involves conducting reactions in the solid state by grinding, could be explored as a solvent-free method for synthesizing derivatives of the compound.

Table 3: Potential Sustainable and Biocatalytic Transformations

| Approach | Catalyst/Medium | Transformation | Potential Advantage |

| Biocatalysis | Ketoreductase | Asymmetric reduction of the ketone | High enantioselectivity, mild reaction conditions |

| Biocatalysis | Nitrilase/Nitrile hydratase | Conversion of the nitrile to an amide or carboxylic acid | High selectivity, aqueous reaction medium |

| Green Chemistry | Mechanochemical grinding | Solvent-free synthesis of derivatives | Reduced solvent waste, potential for novel reactivity |

| Green Chemistry | Water as solvent | Reactions in aqueous media | Reduced use of volatile organic compounds |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-benzoyl-4-cyanobutanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Claisen condensation between ethyl acetoacetate and benzoyl chloride to introduce the benzoyl group at position 2.

- Step 2 : Michael addition or cyanation at position 4 using KCN or a cyanide source under controlled pH (e.g., acetic acid buffer) .

- Key Variables : Temperature (60–80°C for condensation), solvent (THF or DMF for cyanation), and catalyst (e.g., phase-transfer catalysts for improved regioselectivity). Yield optimization requires inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm ester (δ 1.2–1.4 ppm for ethyl CH₃), benzoyl (δ 7.4–8.1 ppm for aromatic protons), and nitrile (absence of proton signal but confirmed via ¹³C at δ 115–120 ppm) .

- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves stereochemical ambiguities, particularly for the benzoyl and nitrile spatial arrangement .

- IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (benzoyl C=O), and ~2240 cm⁻¹ (C≡N stretch) .

Q. How should researchers handle safety concerns during synthesis and handling of this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact with cyanide intermediates.

- Ventilation : Use fume hoods due to volatile solvents (e.g., DMF) and toxic HCN vapors during cyanation.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Emergency protocols align with EU Regulation 1272/2008 guidelines .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

- Methodological Answer :

- Dynamic NMR : Investigate rotational barriers of the benzoyl group to identify conformational isomers causing split signals .

- DFT Calculations : Compare experimental ¹³C shifts with computed values (e.g., Gaussian09) to validate tautomeric forms or solvate effects .

- Crystallographic Validation : Resolve ambiguities via single-crystal XRD to confirm bond angles and torsional strain .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., nitrile reduction vs. ester hydrolysis)?

- Methodological Answer :

- Nitrile Reduction : Use selective catalysts (e.g., Ra-Ni in ethanol under H₂) to avoid ester cleavage.

- Ester Hydrolysis : Employ mild bases (NaHCO₃) at 0–5°C to hydrolyze the ester while preserving the nitrile .

- Protecting Groups : Temporarily protect the benzoyl ketone with ethylene glycol to direct reactivity to the nitrile .

Q. How do computational models predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Molecular Electrostatic Potential (MEP) : Identify electrophilic sites (e.g., carbonyl carbons) using Gaussian08.

- DFT-Based Reactivity Indices : Calculate Fukui indices to predict nucleophilic attack preferences (e.g., nitrile vs. ester) .

- Solvent Effects : Simulate solvation (e.g., COSMO-RS) to assess how polar aprotic solvents stabilize transition states .

Q. What experimental designs address low reproducibility in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent polarity, and catalyst loading .

- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., enolate generation during Claisen condensation) .

- Quality Control : Validate intermediates via LC-MS before proceeding to subsequent steps .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities lowering the observed mp .

- Polymorphism Screening : Perform slurry experiments in multiple solvents to identify crystalline forms .

- Computational Adjustments : Incorporate lattice energy calculations (e.g., PIXEL method) to refine predicted thermal properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.